4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone
Overview
Description
4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyrimidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient incorporation of trifluoromethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidinones.
Scientific Research Applications
4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone involves its interaction with molecular targets and pathways within a system. The trifluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and as a hydrogen-bond catalyst.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone is unique due to its specific structure and the presence of two trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4,6-bis(trifluoromethyl)-1H-pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6N2O/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPLYXFCYGZTEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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